
1-Bromo-2-(methoxymethoxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds involves reactions with ethylene dibromide and other reagents to produce desired intermediates. For instance, the synthesis of 1-Bromo-2-(p-nitrophenoxy) ethane was achieved through the reaction of p-nitrophenol with ethylene dibromide, indicating a methodology that could be adapted for synthesizing 1-Bromo-2-(methoxymethoxy)ethane by substituting the appropriate nucleophile (Liu Qiao-yun, 2004).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic evidence to elucidate the interactions within a molecule. For instance, an attractive intramolecular 1,5-CH···O interaction was evidenced in a conformer of 1-methoxy-2-(methylthio)ethane, suggesting that similar intramolecular interactions could be present in this compound, affecting its stability and reactivity (H. Yoshida, 1997).
Chemical Reactions and Properties
Chemical reactions involving brominated compounds can lead to the formation of complex structures through mechanisms such as the 1,3-hydrogen shift. This process was observed in the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), providing insights into the reactivity of brominated ethane derivatives under thermal conditions (M. Altarawneh & B. Dlugogorski, 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystallization behavior, are crucial for their separation and purification. The study of 1-Bromo-2-(p-nitrophenoxy)ethane's solubility properties in various solvents highlights the importance of selecting appropriate solvents for the isolation of pure compounds (Liu Qiao-yun, 2004).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in nucleophilic substitution reactions, can be inferred from studies on similar brominated ethane derivatives. The reactivity towards nucleophiles and the formation of complex structures through reactions with mercury (II) bromide provide a foundation for understanding the chemical behavior of this compound (Garima Singh et al., 2005).
Scientific Research Applications
Synthesis and Solubility Properties : "Separation of 1-Bromo-2-(p-nitrophenoxy) ethane and 1,2-di-(p- Nitrophenoxy)ethane" by Liu Qiao-yun (2004) discusses the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane and its separation from byproducts using selective solvents, highlighting its use as an organic intermediate (Liu, 2004).
Metabolism Study : "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites" by T. Kanamori et al. (2002) identifies various metabolites of a brominated compound, suggesting potential pathways for metabolic reactions involving bromo-substituted ethanes (Kanamori et al., 2002).
Biological Evaluation : "Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One" by V. M. Sherekar et al. (2021) involves the synthesis and antimicrobial study of bromo-substituted compounds, which may provide insight into the biological activity of similar bromo-ethanes (Sherekar et al., 2021).
Catalytic Applications : "Facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane" by Shuo Zhang et al. (2014) details a synthesis method for a specific bromo-ethane, which might be relevant for catalytic or synthetic applications (Zhang et al., 2014).
Computational Study : "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study" by T. Erdogan and F. Erdoğan (2019) investigates the reactions of various bromo-substituted ethanones, which might provide computational insights relevant to 1-Bromo-2-(methoxymethoxy)ethane (Erdogan & Erdoğan, 2019).
Safety and Hazards
1-Bromo-2-(methoxymethoxy)ethane is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .
Mechanism of Action
Target of Action
1-Bromo-2-(methoxymethoxy)ethane is a synthetic compound used in various chemical reactions It’s known to be used in the synthesis of other complex compounds .
Mode of Action
It’s known that bromo compounds like this one often act as alkylating agents, reacting with nucleophiles in other molecules during synthesis .
Biochemical Pathways
It’s used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (dpp) derivatives , which are known to be efficient pigments for two-photon excited fluorescence microscopy .
Result of Action
This compound is used in the synthesis of DPP derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .
properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGXDSPQAOGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391526 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112496-94-3 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



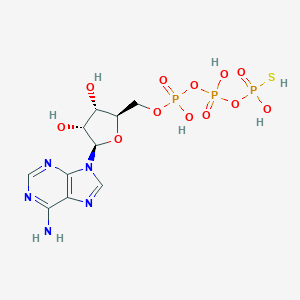

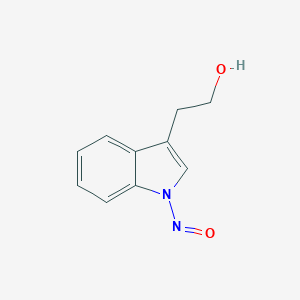
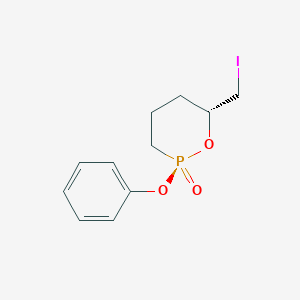
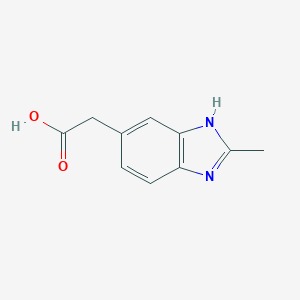
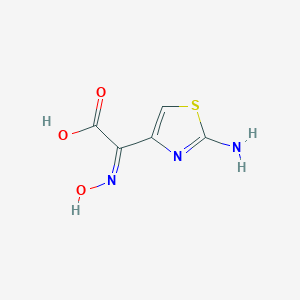
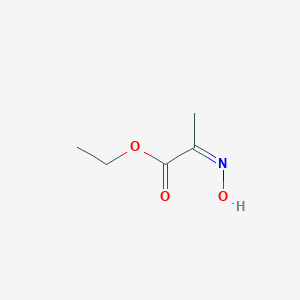
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
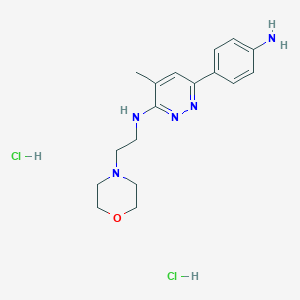
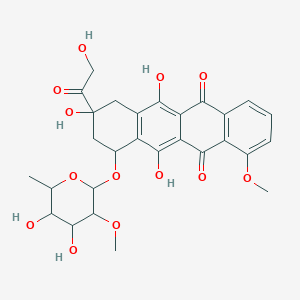
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)


![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)